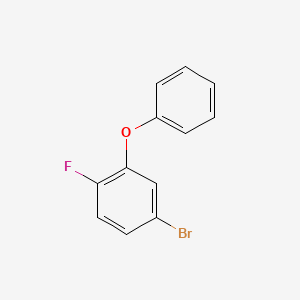

4-bromo-1-fluoro-2-phenoxybenzene

Description

4-Bromo-1-fluoro-2-phenoxybenzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine (position 4), fluorine (position 1), and a phenoxy group (position 2). This structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its reactivity is influenced by the electron-withdrawing effects of bromine and fluorine, as well as the resonance and steric contributions of the phenoxy group.

Properties

CAS No. |

112204-59-8 |

|---|---|

Molecular Formula |

C12H8BrFO |

Molecular Weight |

267.09 g/mol |

IUPAC Name |

4-bromo-1-fluoro-2-phenoxybenzene |

InChI |

InChI=1S/C12H8BrFO/c13-9-6-7-11(14)12(8-9)15-10-4-2-1-3-5-10/h1-8H |

InChI Key |

GREWZYRZMVYLBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC(=C2)Br)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction involves 2-bromo-4-methylphenol and 1-fluoro-2-nitrobenzene in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base. Heating at 110°C for 12 hours promotes deprotonation of the phenol, generating a phenoxide nucleophile that displaces the fluorine atom via a Meisenheimer intermediate. Steric hindrance from the ortho-nitro group directs substitution to the para position relative to bromine.

Optimization and Purification

-

Catalyst and Solvent : K₂CO₃ (2 equiv) in DMF ensures efficient deprotonation and solubility.

-

Workup : Post-reaction, the mixture is diluted with dichloromethane (CH₂Cl₂), washed with aqueous NaOH to remove unreacted phenol, and purified via recrystallization (CH₂Cl₂/petroleum ether).

-

Yield : 72% for the nitro-substituted variant, with purity >95% confirmed by ¹H/¹³C NMR.

Table 1: SNAr Protocol Summary

| Reactant A | Reactant B | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 2-Bromo-4-methylphenol | 1-Fluoro-2-nitrobenzene | K₂CO₃ | DMF | 110 | 12 | 72 |

Copper-Mediated Ullmann Coupling

Ullmann coupling, a classical method for forming aryl ethers, has been adapted for 4-bromo-1-fluoro-2-phenoxybenzene synthesis using copper catalysts. A scaled-up procedure from ChemicalBook highlights its industrial viability.

Reaction Design

This one-pot method combines 4-bromo-3-fluorophenol with 4-phenoxyphenylboronic acid in the presence of copper(II) acetate (Cu(OAc)₂) and triethylamine (Et₃N) under oxygen atmosphere. Molecular sieves are employed to scavenge water, shifting equilibrium toward product formation.

Key Parameters

Table 2: Ullmann Coupling Conditions

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Bromo-3-fluorophenol | 4-Phenoxyphenylboronic acid | Cu(OAc)₂ | Et₃N | DCM | 0 | 87* |

| *Reported yield for analogous structures. |

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

For functionalized derivatives, Suzuki-Miyaura cross-coupling offers regioselective control. This method pairs 4-bromo-1-fluoro-2-iodobenzene with phenylboronic acids under palladium catalysis.

Protocol Highlights

Limitations

Table 3: Suzuki-Miyaura Reaction Parameters

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Bromo-1-fluoro-2-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | THF | 80 | 65 |

Comparative Analysis of Methods

Efficiency and Scalability

Scientific Research Applications

4-bromo-1-fluoro-2-phenoxybenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-1-fluoro-2-phenoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The presence of electron-withdrawing groups (bromine and fluorine) influences the reactivity and orientation of the compound in chemical reactions. The phenoxy group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s behavior in various environments.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Electronic Effects

- Electron-Withdrawing Groups (EWGs): The trifluoromethoxy group in 4-bromo-2-fluoro-1-(trifluoromethoxy)benzene (CF₃O) is a stronger EWG than phenoxy, significantly deactivating the benzene ring and directing electrophilic substitution to meta positions . In contrast, the phenoxy group in the parent compound exhibits moderate electron withdrawal via resonance, balancing reactivity for selective functionalization.

Halogen Interactions:

Steric and Solubility Considerations

- 1-Bromo-2-((4-fluorobenzyl)oxy)benzene features a fluorobenzyloxy chain, which may enhance solubility in non-polar solvents while retaining reactivity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-1-fluoro-2-phenoxybenzene, and how can purity be maximized?

- Methodology :

- Synthesis : Start with halogenated benzene precursors (e.g., 1-bromo-4-fluorobenzene) and employ Ullmann coupling or nucleophilic aromatic substitution with phenol derivatives. Use catalysts like CuI/1,10-phenanthroline for cross-coupling efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted precursors. Recrystallization in ethanol at low temperatures (0–5°C) enhances crystalline purity .

- Yield Optimization : Monitor reaction kinetics via HPLC (C18 column, methanol/water mobile phase) to identify side products and adjust stoichiometry .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Methodology :

- NMR : Use 19F NMR to confirm fluorine substitution (δ ~ -110 to -120 ppm) and 1H/13C NMR to verify phenoxy group integration and coupling patterns. Compare with deuterated analogs (e.g., 4-bromofluorobenzene-d4) for solvent suppression .

- Mass Spectrometry : High-resolution ESI-MS (negative ion mode) to detect molecular ion [M-H]⁻ at m/z 265.93 (theoretical) and isotopic peaks for bromine (1:1 ratio for 79Br/81Br) .

- FTIR : Identify C-F (1220–1150 cm⁻¹) and C-Br (650–500 cm⁻¹) stretches; phenoxy C-O-C asymmetric vibrations near 1250 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes during functionalization of this compound?

- Methodology :

- Mechanistic Probes : Conduct kinetic isotope effect (KIE) studies using deuterated solvents (e.g., DMF-d7) to distinguish between SNAr and radical pathways. Monitor intermediates via in-situ FTIR or Raman spectroscopy .

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map potential energy surfaces for competing pathways (e.g., para vs. meta substitution) and validate with experimental yields .

- Controlled Replicates : Repeat reactions under inert atmospheres (Ar/N2) to rule out oxidative side reactions. Use GC-MS to quantify byproducts (e.g., debrominated species) .

Q. What methodologies assess the stability of this compound under extreme conditions?

- Methodology :

- Thermal Stability : Perform thermogravimetric analysis (TGA) at 10°C/min to identify decomposition thresholds (>200°C). Correlate with DSC for phase transitions .

- Photochemical Degradation : Expose to UV-Vis light (254–365 nm) in quartz cells and track degradation via HPLC. Use actinometry to quantify photon flux .

- Hydrolytic Resistance : Test stability in buffered solutions (pH 1–13) at 40°C for 48 hours. Monitor fluoride release via ion chromatography .

Q. How can discrepancies between predicted and observed spectral data for this compound be addressed?

- Methodology :

- Cross-Validation : Compare experimental NMR shifts with NIST Chemistry WebBook entries for analogous compounds (e.g., 2-bromo-4-fluorobenzoic acid) .

- Crystallography : Grow single crystals via slow evaporation (hexane/DCM) and perform X-ray diffraction to resolve ambiguities in substituent positioning .

- Dynamic NMR : Variable-temperature 1H NMR (e.g., -80°C to 25°C) to detect rotational barriers in the phenoxy group that may cause signal splitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.